2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
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Overview
Description
2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic compound with a unique structure that includes a cyano group, a methoxyphenyl group, and a pyridinyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes, such as solvent-free reactions or the use of continuous flow reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide
- 2-{[3-cyano-6-(4-propoxyphenyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide
- 2-{[3-cyano-6-(4-bromophenyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide
Uniqueness
What sets 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide apart from similar compounds is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C23H21N3O2S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O2S/c1-3-16-6-4-5-7-20(16)25-22(27)15-29-23-18(14-24)10-13-21(26-23)17-8-11-19(28-2)12-9-17/h4-13H,3,15H2,1-2H3,(H,25,27) |
InChI Key |
LLIXQSSPLYAKKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
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